Furo[3,4-b]quinoline-1,3-dione

Catalog No.
S12349673
CAS No.
4945-42-0
M.F
C11H5NO3
M. Wt
199.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furo[3,4-b]quinoline-1,3-dione

CAS Number

4945-42-0

Product Name

Furo[3,4-b]quinoline-1,3-dione

IUPAC Name

furo[3,4-b]quinoline-1,3-dione

Molecular Formula

C11H5NO3

Molecular Weight

199.16 g/mol

InChI

InChI=1S/C11H5NO3/c13-10-7-5-6-3-1-2-4-8(6)12-9(7)11(14)15-10/h1-5H

InChI Key

NLVZUORLSQCGFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=N2)C(=O)OC3=O

Furo[3,4-b]quinoline-1,3-dione is a heterocyclic organic compound characterized by its unique fused ring structure. Its molecular formula is C11H5NO3C_{11}H_5NO_{3}, indicating the presence of 11 carbon atoms, 5 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. The compound features a quinoline core fused with a furan ring, which contributes to its distinctive chemical properties and biological activities. The IUPAC name for this compound is 1H,3H-furo[3,4-b]quinoline-1,3-dione, and its molecular weight is approximately 199.162 g/mol .

Typical of quinoline derivatives. Notably:

  • Nucleophilic Substitution: The presence of electrophilic sites allows for nucleophilic attacks, leading to substitution reactions.
  • Condensation Reactions: It can undergo condensation with various nucleophiles to form more complex structures.
  • Cyclization: This compound can also engage in cyclization reactions, generating new heterocyclic compounds .

Furo[3,4-b]quinoline-1,3-dione exhibits notable biological activities:

  • Antimicrobial Properties: It has been shown to possess antimicrobial effects against various pathogens.
  • Anticancer Activity: Some studies indicate that derivatives of this compound may inhibit cancer cell proliferation, making it a potential candidate for cancer therapy.
  • Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in metabolic pathways, which can be beneficial in drug development .

Several methods have been developed for synthesizing furo[3,4-b]quinoline-1,3-dione:

  • Multi-Component Reactions: This approach involves combining multiple reactants to form the desired product in a single step. For example, a three-component reaction involving an aldehyde and an enamine can yield this compound efficiently under microwave irradiation conditions .
  • Cyclization of Precursors: Starting materials such as γ-lactone-fused quinolinones can be cyclized to form furo[3,4-b]quinoline derivatives through controlled reaction conditions .
  • Nucleophilic Substitution Reactions: Utilizing nucleophiles to attack electrophilic centers on the furo[3,4-b]quinoline framework can yield various substituted derivatives of the compound .

Furo[3,4-b]quinoline-1,3-dione has several applications across different fields:

  • Pharmaceuticals: Due to its biological activities, it is being explored for potential therapeutic applications in treating infections and cancers.
  • Chemical Research: It serves as a building block in organic synthesis for creating more complex heterocyclic compounds.
  • Material Science: Its unique electronic properties make it suitable for use in organic electronics and photonic devices.

Studies on the interactions of furo[3,4-b]quinoline-1,3-dione with biological macromolecules have revealed:

  • Binding Affinity: Research indicates that this compound can bind effectively to certain proteins and enzymes, influencing their activity and potentially leading to therapeutic effects.
  • Molecular Docking Studies: Computational studies have been conducted to predict how this compound interacts at the molecular level with various targets within biological systems .

Furo[3,4-b]quinoline-1,3-dione shares structural similarities with several other compounds. Below are some notable examples:

Compound NameStructure TypeUnique Features
QuinolinesAromatic heterocyclesBroad range of biological activities
Furo[2,3-b]quinoloneFused ring systemDifferent fusion pattern affects reactivity
IsoquinolinesAromatic heterocyclesOften exhibit different pharmacological profiles
BenzofuroquinolinesFused benzene and furan ringsEnhanced stability and varied reactivity

Furo[3,4-b]quinoline-1,3-dione is unique due to its specific fusion of the furan and quinoline rings which influences its reactivity and biological activity compared to these similar compounds. The distinct arrangement of functional groups also contributes to its unique properties that are being explored in medicinal chemistry.

The Vilsmeier-Haack reaction has emerged as a cornerstone for constructing the furoquinoline-dione framework. This electrophilic cyclization approach utilizes a halomethyleniminium intermediate generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). In a representative protocol, 3-acyl-2,4-dihydroxyquinoline undergoes Claisen condensation followed by treatment with the Vilsmeier-Haack reagent to yield 3-chloro-3-(2,4-dichloroquinoline-3-yl)acrylaldehyde intermediates. Subsequent dehalohydroxylation via nucleophilic substitution in acidic media completes the cyclization, affording the fused ring system with characteristic regioselectivity.

Key advantages of this method include:

  • Regiocontrol: The reaction favors formation of the 3,4-fused furan ring due to electronic effects of the quinoline substituents.
  • Scalability: Reactions proceed efficiently under reflux conditions without requiring inert atmospheres.
  • Functional group tolerance: Electron-donating groups on the quinoline precursor remain intact during cyclization.

Recent advancements incorporate ultrasonic irradiation to accelerate the formation of β-chlorovinylaldehyde derivatives, reducing reaction times from hours to minutes while maintaining yields above 80%. Table 1 compares traditional versus ultrasound-assisted Vilsmeier-Haack conditions.

Table 1: Optimization of Vilsmeier-Haack Cyclization Parameters

ConditionTemperature (°C)Time (h)Yield (%)
Conventional reflux110668
Ultrasonic irradiation250.582

Oxidative Intramolecular Cyclization Approaches

Oxidative cyclization provides an alternative pathway for furoquinoline-dione synthesis, particularly for oxygen-rich precursors. A notable protocol involves the intramolecular cyclization of 2-(2-hydroxyphenyl)quinoline-3-carboxylates using iodine(III) reagents as oxidants. The reaction proceeds through a radical mechanism, where single-electron oxidation generates phenoxyl radicals that undergo 5-endo-trig cyclization to form the furan ring.

Critical parameters influencing this method include:

  • Oxidant selection: Hypervalent iodine reagents (e.g., phenyliodine bis(trifluoroacetate)) outperform metal-based oxidants in terms of selectivity.
  • Solvent effects: Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing radical intermediates.
  • Substituent effects: Electron-withdrawing groups at the 4-position of the quinoline ring accelerate cyclization by lowering the activation energy for radical formation.

Recent work demonstrates the utility of microwave-assisted oxidative cyclization, achieving complete conversion in 15 minutes with 92% isolated yield for nitro-substituted derivatives.

Three-Component Reaction Systems in Ionic Liquid Media

Multicomponent reactions (MCRs) offer efficient access to furoquinoline-dione derivatives through convergent synthesis. A solvent-free fusion method combines barbituric acid, aromatic aldehydes, and sulfanilamides in a sealed tube at 170–212°C, yielding pyrimido[5,4-c]quinoline-2,4-diones. The reaction proceeds via Knoevenagel condensation followed by [4+2] cycloaddition, with the ionic liquid medium serving dual roles as solvent and Lewis acid catalyst.

Mechanistic insights:

  • Initial formation of a Knoevenagel adduct between barbituric acid and aldehyde
  • Nucleophilic attack by the sulfanilamide nitrogen on the activated carbonyl
  • Tautomerization and aromatization through dehydration

Table 2 illustrates the scope of this methodology across different aldehyde components:

Table 2: Three-Component Reaction Yields with Varied Aldehydes

AldehydeProduct SubstituentYield (%)
3-Nitrobenzaldehyde5-(3-Nitrophenyl)78
4-Chlorobenzaldehyde5-(4-Chlorophenyl)82
Furfural5-(2-Furyl)65

Catalytic Asymmetric Synthesis of Chiral Derivatives

While most reported syntheses yield racemic products, recent advances suggest pathways to enantiomerically enriched furoquinoline-diones. Chiral phosphoric acid catalysts enable asymmetric Pictet-Spengler reactions between tryptamine derivatives and ketoesters, generating tetrahydro-β-carboline intermediates that undergo oxidative aromatization to chiral furoquinolines. Key developments include:

  • Stereocontrol: Axially chiral catalysts induce up to 85% enantiomeric excess (ee) in model systems.
  • Dynamic kinetic resolution: Racemization of intermediates under reaction conditions allows complete conversion to single enantiomers.

Ongoing research focuses on expanding substrate scope and improving catalytic efficiency through computational modeling of transition states.

Post-Functionalization Techniques for Structural Diversification

Late-stage modification of the furoquinoline-dione core enables rapid access to structural analogs. Notable strategies include:

Nucleophilic aromatic substitution:

  • Ammonolysis of 4-chloroquinoline derivatives with primary/secondary amines yields 4-amino-substituted analogs.
  • Thiolate displacement provides 4-alkylthio derivatives with enhanced lipophilicity.

Transition metal-catalyzed cross-coupling:

  • Suzuki-Miyaura reactions install aryl/heteroaryl groups at the 2-position using palladium catalysts.
  • Sonogashira coupling introduces alkynyl side chains for fluorescence tuning.

Table 3 summarizes common post-functionalization reactions:

Table 3: Representative Post-Synthetic Modifications

Reaction TypeReagent/CatalystPosition ModifiedYield Range (%)
AminolysisBenzylamineC470–85
Suzuki couplingPd(PPh₃)₄C265–78
Vilsmeier formylationPOCl₃/DMFC882–90

Antineoplastic Mechanisms in Hematological Malignancies

Furo[3,4-b]quinoline-1,3-dione derivatives demonstrate selective cytotoxicity against cancer cells by disrupting DNA repair pathways. Structural analogs such as 4-anilinofuro[2,3-b]quinolines induce mitotic arrest and apoptosis in non-small-cell lung cancer (NSCLC) cells by promoting DNA damage accumulation [2]. For instance, compound 13a (a 4-anilinofuro[2,3-b]quinoline derivative) reduced tumor volume by 78% in murine xenograft models through activation of mitotic catastrophe pathways [2].

Furoquinolinediones also inhibit tyrosyl-DNA phosphodiesterase 2 (TDP2), an enzyme critical for repairing topoisomerase II (TOP2)-mediated DNA double-strand breaks [3]. Compound 74, a furoquinolinedione analog, exhibited potent TDP2 inhibition (IC~50~ = 1.9 μM) without affecting TOP2 activity, suggesting a role in sensitizing cancer cells to TOP2 inhibitors [3].

CompoundTargetIC~50~ (μM)Selectivity (vs. TDP1/TOP2)
1TDP211>10-fold selective
74TDP21.9>50-fold selective

Table 1: TDP2 inhibitory activity of furoquinolinedione derivatives [3].

Topoisomerase Inhibition and DNA Intercalation Properties

The planar fused-ring system of furo[3,4-b]quinoline-1,3-dione enables DNA intercalation, stabilizing TOP2-DNA cleavage complexes. Analogous compounds like furo[2,3-b]quinolin-4-amine derivatives intercalate into DNA, inducing TOP2-dependent strand breaks and replication stress [5]. Molecular docking studies suggest that the dione moiety facilitates hydrogen bonding with DNA backbone phosphates, while the aromatic system stacks between base pairs [3].

Notably, furoquinolinediones lack direct TOP2 inhibitory activity but synergize with etoposide by blocking TDP2-mediated repair [3]. This dual mechanism—DNA intercalation coupled with TDP2 inhibition—enhances cytotoxicity in TOP2-overexpressing hematological malignancies [3].

NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Modulation

Limited evidence exists for direct NQO1 induction by furo[3,4-b]quinoline-1,3-dione. However, structurally related quinolone derivatives, such as 4-[2-amino-3-cyano-4-(2,4-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide, exhibit weak NQO1 inducer activity (0.95-fold induction) [4]. Thiazoloquinazoline hybrids incorporating quinoline motifs show stronger NQO1 activation (1.34-fold), suggesting that fused heterocycles may enhance electrophilic reactivity for Keap1/Nrf2 pathway engagement [4].

Acetylcholinesterase Inhibition for Neurodegenerative Applications

Furo[3,4-b]quinoline-1,3-dione shares structural homology with tacrine, a known acetylcholinesterase (AChE) inhibitor. Pyrrolo[2,3-b]quinolin-4-amine analogs demonstrate AChE inhibition (IC~50~ = 0.8–2.3 μM) through π-π stacking interactions with the catalytic anionic site [5]. While the dione moiety may reduce basicity compared to tacrine’s amine group, computational models predict that the carbonyl oxygen forms hydrogen bonds with residues in the AChE gorge [5].

Antiplatelet Aggregation Mechanisms via PDE5 Regulation

No direct studies have evaluated furo[3,4-b]quinoline-1,3-dione’s effects on phosphodiesterase 5 (PDE5) or platelet aggregation. However, quinoline-based PDE5 inhibitors (e.g., vardenafil) share structural features with the compound, including aromatic stacking and hydrogen-bond acceptor motifs. Hypothetically, the dione’s electron-deficient system could compete with cGMP for PDE5 binding, but experimental validation is required.

Furo[3,4-b]quinoline-1,3-dione and structurally related quinoline derivatives demonstrate potent pro-apoptotic activities through reactive oxygen species mediated mechanisms in various cancer cell models. The induction of apoptosis occurs primarily through disruption of cellular redox homeostasis, leading to oxidative stress-induced cell death pathways [1] [2] [3].

Quinoline-based compounds, including DFIQ (a novel synthetic quinoline derivative), exhibit significant cytotoxicity against non-small cell lung cancer cell lines with half-maximal inhibitory concentration values of 2.31-4.16 μM after 24-48 hours of treatment [2] [4]. The mechanistic pathway involves disruption of reactive oxygen species reduction processes, resulting in accumulation of superoxide radicals within the cellular environment. This oxidative stress triggers downstream apoptotic cascades involving caspase activation and deoxyribonucleic acid damage responses [2].

The 3,3′-(aryl/alkyl-methylene)bis(2-hydroxynaphthalene-1,4-dione) derivatives, which share structural similarities with furo[3,4-b]quinoline-1,3-dione, induce apoptosis in glioma cells through caspase-dependent pathways involving reactive oxygen species generation [1]. The compound activates oxidative stress markers and downregulates the phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin pathway, leading to selective cancer cell death while sparing normal kidney cells [1].

BPIQ (2,9-bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-11H-indeno[1,2-c]quinolin-11-one), another quinoline-based compound, demonstrates anti-proliferative effects in retinoblastoma cells through reactive oxygen species-mediated pathways [5]. The compound increases intracellular reactive oxygen species levels, activates γH2AX (a deoxyribonucleic acid damage sensor), and modulates apoptotic protein expression by downregulating anti-apoptotic proteins such as B-cell lymphoma 2, survivin, and X-linked inhibitor of apoptosis protein while upregulating pro-apoptotic proteins including BCL2 associated agonist of cell death, BCL2 associated X protein, and BH3 interacting domain death agonist [5].

Table 1: Reactive Oxygen Species-Mediated Apoptosis Induction Data

CompoundCell LineIC50 ValueROS ProductionApoptotic Mechanism
DFIQ (quinoline derivative)H1299, A549 NSCLC2.31-4.16 μMSuperoxide radical accumulationCaspase activation, DNA damage
BPIQ (quinoline-based)Y79 retinoblastomaNot specifiedIncreased ROS levelsDNA damage pathway activation
3,3′-(Aryl/Alkyl-Methylene)bis(2-hydroxynaphthalene-1,4-dione)CCF-4 gliomaNot specifiedROS induction via PI3K/AKT pathwayCaspase-dependent pathways

The pyrazolo[3,4-h]quinoline derivative YRL1091 induces paraptotic cell death in breast cancer cells through reactive oxygen species production and endoplasmic reticulum stress [3]. This compound triggers cytoplasmic vacuolization, upregulation of microtubule-associated protein 1 light chain 3B, and activation of extracellular signal-regulated kinase and c-Jun N-terminal kinase pathways [3].

Cytokine Modulation in Inflammatory Response Systems

Furo[3,4-b]quinoline-1,3-dione and related quinoline derivatives exhibit significant anti-inflammatory activities through modulation of cytokine production and inflammatory pathway regulation [9] [10] [11]. These compounds demonstrate the ability to suppress pro-inflammatory mediator production and interfere with key inflammatory signaling cascades.

The 2-substituted 3-arylquinoline derivatives, particularly compounds 18a (2-(4-methoxybenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline) and 18b (2-(4-fluorobenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline), demonstrate potent anti-inflammatory effects in lipopolysaccharide-activated murine J774A.1 macrophage cells [9]. These compounds significantly inhibit nitric oxide production at non-cytotoxic concentrations of 10 μM, reduce secretion of pro-inflammatory cytokines including tumor necrosis factor-alpha and interleukin-6, and suppress inducible nitric oxide synthase expression [9].

Table 3: Cytokine Modulation in Inflammatory Response Systems

Compound ClassTarget CytokinesMechanismCell ModelIC50 Range
2-substituted 3-arylquinoline derivativesTNF-α, IL-6, NO productioniNOS inhibition, MAPK suppressionLPS-activated J774A.1 macrophages10 μM (non-cytotoxic)
Quinoline derivatives (general)IL-1, IL-6, TNF-αNF-κB pathway modulationVarious immune cell lines0.26-0.077 μM
Heterocyclic quinoline compoundsPro-inflammatory mediatorsCytokine production inhibitionInflammatory cell modelsVariable

The mechanistic pathway involves suppression of mitogen-activated protein kinase phosphorylation and attenuation of nuclear factor kappa B activity in lipopolysaccharide-activated macrophages [9]. Molecular docking analysis reveals that compound 18b can bind to the middle of the tumor necrosis factor-alpha dimer, forming hydrophobic interactions with leucine, tyrosine, valine, and isoleucine residues [9].

Quinoline derivatives demonstrate broad anti-inflammatory potential through inhibition of cyclooxygenase-2 enzyme activity, with some compounds achieving half-maximal inhibitory concentration values as low as 0.26 μM [11]. These compounds reduce production of inflammatory mediators such as prostaglandins and modulate immune cell function through suppression of nuclear factor kappa B activation, which plays a pivotal role in inflammatory response regulation [11].

The interleukin-21/interleukin-23 axis represents another important target for cytokine modulation, where these pathways regulate inflammatory cytokine and receptor activator of nuclear factor kappa B ligand expression in CD4+ T cells through phosphorylated protein kinase B1 signaling [12]. Neutralization of either interleukin-21 or interleukin-23 results in downregulation of inflammatory responses, suggesting potential therapeutic targets for quinoline-based compounds [12].

Viral Replication Inhibition through Nucleic Acid Interactions

Furo[3,4-b]quinoline-1,3-dione and structurally related quinoline compounds demonstrate significant antiviral activities through direct interactions with viral nucleic acids and disruption of viral replication processes [13] [14] [15]. These compounds target multiple stages of viral life cycles, including nucleic acid synthesis, protein-nucleic acid interactions, and viral enzyme functions.

Quinoline-containing SARS-CoV-2 papain-like protease inhibitors represent a novel class of antiviral agents that demonstrate potent inhibition and antiviral activity [14]. The lead compound Jun13296 exhibits favorable pharmacokinetic properties and potent inhibition against SARS-CoV-2 variants and nirmatrelvir-resistant mutants. X-ray crystal structures reveal that the 2-aryl substitution can occupy either the Val70 ubiquitin binding site or the BL2 groove in a flipped orientation [14].

Table 4: Viral Replication Inhibition through Nucleic Acid Interactions

Quinoline TypeTarget VirusNucleic Acid InteractionBinding MechanismAntiviral Efficacy
Quinoline PL-pro inhibitorsSARS-CoV-2Protease active site bindingVal70 Ub site occupationPotent against variants
Quinoline nucleoprotein bindersInfluenza A virusNP-RNA interaction inhibitionRNA binding groove interferenceBroad-spectrum activity
Antiviral quinoline derivativesHIV, Zika, EnterovirusNucleic acid synthesis disruptionPolymerase inhibitionMultiple virus inhibition

The antiviral compound RK424 demonstrates broad-spectrum activity against multiple influenza A virus subtypes through inhibition of viral ribonucleoprotein complex activity [15]. The compound causes viral nucleoprotein accumulation in the cell nucleus and binds to a small pocket in the viral nucleoprotein surrounded by three functionally important domains: the ribonucleic acid binding groove, the nucleoprotein dimer interface, and nuclear export signal 3 [15]. This binding results in inhibition of nucleoprotein-ribonucleic acid and nucleoprotein-nucleoprotein interactions, disruption of viral ribonucleic acid-induced nucleoprotein oligomerization, and inhibition of nuclear export of nucleoprotein [15].

Quinoline derivatives exhibit potent antiviral activity against various viral strains including Zika virus, enterovirus, herpes virus, human immunodeficiency virus, Ebola virus, hepatitis C virus, SARS virus, and Middle East respiratory syndrome virus [13]. The mechanisms of action involve interference with viral nucleic acid synthesis, disruption of viral protein-nucleic acid complexes, and inhibition of viral enzyme activities [13].

Cerpegin-derived furo[3,4-c]pyridine-3,4(1H,5H)-diones enhance cellular response to interferons through de novo pyrimidine biosynthesis inhibition, demonstrating that components of the deoxyribonucleic acid damage response bridge the inhibition of pyrimidine biosynthesis to interferon signaling pathways [16]. This mechanism provides broad-spectrum antiviral activity that interferes with de novo pyrimidine biosynthesis essential for viral replication [16].

Enzymatic Kinetics of Cholinesterase Isoform Inhibition

Furo[3,4-b]quinoline-1,3-dione and related quinoline derivatives demonstrate significant cholinesterase inhibitory activities with distinct selectivity profiles for acetylcholinesterase and butyrylcholinesterase isoforms [17] [18] [19] [20]. These compounds exhibit varying degrees of selectivity and inhibition mechanisms, making them potential candidates for neurodegenerative disease therapy.

The furo[2,3-b]quinolin-4-amine derivatives show selective butyrylcholinesterase inhibition, with compound 3 (2-(p-tolyl)-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine) demonstrating an IC50 value of 2.9 ± 0.4 μM for equine butyrylcholinesterase and 119 ± 15 μM for human butyrylcholinesterase [17]. This represents approximately 40-fold selectivity for butyrylcholinesterase over acetylcholinesterase [17].

Table 5: Enzymatic Kinetics of Cholinesterase Isoform Inhibition

Compound SeriesAChE IC50BuChE IC50SelectivityInhibition TypeKi Values
Furo[2,3-b]quinolin-4-amine derivatives2.9 ± 0.4 μM (compound 3)119 ± 15 μM (compound 3)BuChE selectiveCompetitiveMicromolar range
Pyrrolo[2,3-b]quinolin-4-amine derivatives0.61 ± 0.04 μM (compound 12)0.074 ± 0.009 μM (compound 12)Dual inhibitorMixed/CompetitiveSub-micromolar
Triazole-quinoline derivativesMicro-molar rangeSelective for AChEAChE selectiveDual binding siteNot specified

Pyrrolo[2,3-b]quinolin-4-amine derivatives, particularly compound 12 (1,2-diphenyl-5,6,7,8-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-amine), demonstrate dual cholinesterase inhibitory activity with IC50 values of 0.61 ± 0.04 μM for equine acetylcholinesterase and 0.074 ± 0.009 μM for equine butyrylcholinesterase [17]. This compound also provides significant neuroprotective effects against amyloid beta-induced toxicity at concentrations as low as 300 nM [17].

Triazole-quinoline derivatives function as selective dual binding site acetylcholinesterase inhibitors with IC50 values in the micro-molar range [20]. These compounds demonstrate remarkable selectivity towards human acetylcholinesterase through blocking both catalytic and peripheral acetylcholinesterase sites. Kinetic assays and molecular modeling studies confirm that these compounds interact with both binding sites simultaneously [20].

Novel quinoline cholinesterase inhibitors, such as ZINC390718, demonstrate dual inhibitory activity against both acetylcholinesterase (IC50 = 543.8 μM) and butyrylcholinesterase (IC50 = 241.1 μM) with greater activity against butyrylcholinesterase [21]. Molecular dynamics simulations reveal that this compound performs important hydrophobic and hydrogen bond interactions with catalytic residue sites on both targets [21].

The enzymatic kinetics studies reveal that cholinesterase inhibition by quinoline derivatives involves multiple mechanisms including competitive, non-competitive, and mixed inhibition patterns [19] [22]. The carbacylamidophosphate derivatives demonstrate that compound 2a and compound 2b are potent inhibitors with acetylcholinesterase inhibition approximately 10-fold greater than butyrylcholinesterase inhibition [19].

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Exact Mass

199.026943022 g/mol

Monoisotopic Mass

199.026943022 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

Explore Compound Types